molecular formula C22H27N3O4S B2734768 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 946350-98-7

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2734768
CAS No.: 946350-98-7
M. Wt: 429.54
InChI Key: AMHKROBXXKHEPW-UHFFFAOYSA-N
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Description

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research has explored the synthesis of various ureas and sulfamides derived from 1-aminotetralins, focusing on their anticancer activities against human glioblastoma and prostate cancer cell lines. These studies have shown variable degrees of cytotoxic activity, highlighting the potential of certain compounds as anticancer agents. Specifically, compounds within this category have demonstrated significant cytotoxicity, underscoring their possible application in cancer treatment (Özgeriş et al., 2017).

Herbicide Degradation and Soil Impact

Investigations into the degradation of sulfonylurea herbicides, including their effects on soil and microbial activities, have provided insights into environmental safety and agricultural practices. Studies have shown that certain sulfonylureas degrade in soil under specific conditions without detrimental effects on soil respiration and microbial activity, suggesting their use is unlikely to harm soil health at concentrations typical of agricultural practice (Dinelli et al., 1998).

Directed Lithiation and Chemical Synthesis

Directed lithiation techniques involving N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea have been developed, enabling the synthesis of various substituted products through reactions with electrophiles. This approach has broad implications for chemical synthesis, offering a pathway to a range of functionalized molecules with potential application in drug development and other areas of chemical research (Smith et al., 2013).

Anticonvulsant Activity and Molecular Docking

The synthesis of urea/thiourea derivatives incorporating specific phenylsulfon-yl groups has been evaluated for anticonvulsant activity. Experimental and molecular docking studies have highlighted several compounds with significant effectiveness, particularly noting the potential of chloro substituted derivatives for convulsion protection. This research underscores the therapeutic potential of these compounds in treating convulsive disorders (Thakur et al., 2017).

Properties

IUPAC Name

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-16-21(19-6-4-5-7-20(19)25(16)2)30(27,28)15-14-24-22(26)23-13-12-17-8-10-18(29-3)11-9-17/h4-11H,12-15H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHKROBXXKHEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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